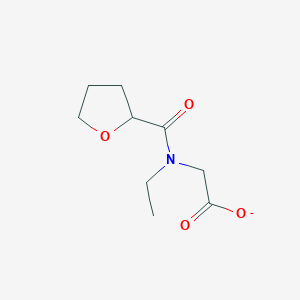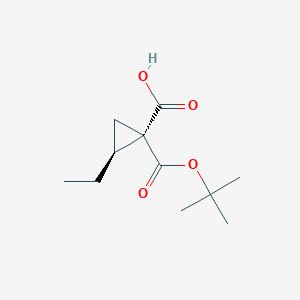
(1R,2S)-1-(tert-Butoxycarbonyl)-2-ethylcyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-1-(tert-Butoxycarbonyl)-2-ethylcyclopropane-1-carboxylic acid is a compound that features a cyclopropane ring substituted with a tert-butoxycarbonyl group and an ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-(tert-Butoxycarbonyl)-2-ethylcyclopropane-1-carboxylic acid typically involves the introduction of the tert-butoxycarbonyl group into a cyclopropane ring. One efficient method involves the use of flow microreactor systems, which allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds. This method is more efficient, versatile, and sustainable compared to traditional batch processes .
Industrial Production Methods
Industrial production methods for this compound may involve similar flow microreactor systems due to their efficiency and sustainability. These systems enable continuous production, which is advantageous for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-1-(tert-Butoxycarbonyl)-2-ethylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyclopropane ring or other substituents.
Substitution: The tert-butoxycarbonyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various reducing agents for reduction reactions. The conditions for these reactions typically involve controlled temperatures and the presence of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deprotected or modified cyclopropane derivatives.
Applications De Recherche Scientifique
(1R,2S)-1-(tert-Butoxycarbonyl)-2-ethylcyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of (1R,2S)-1-(tert-Butoxycarbonyl)-2-ethylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites on the molecule. This selective reactivity is crucial in the synthesis of complex molecules and in studying biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-1-(tert-Butoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
(1R,2S)-1-(tert-Butoxycarbonyl)-2-isopropylcyclopropane-1-carboxylic acid: Features an isopropyl group instead of an ethyl group.
Uniqueness
The uniqueness of (1R,2S)-1-(tert-Butoxycarbonyl)-2-ethylcyclopropane-1-carboxylic acid lies in its specific substitution pattern, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly useful in applications requiring precise control over chemical transformations.
Propriétés
Formule moléculaire |
C11H18O4 |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
(1R,2S)-2-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O4/c1-5-7-6-11(7,8(12)13)9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,13)/t7-,11+/m0/s1 |
Clé InChI |
VVSAYHWSWJIDKR-WRWORJQWSA-N |
SMILES isomérique |
CC[C@H]1C[C@@]1(C(=O)O)C(=O)OC(C)(C)C |
SMILES canonique |
CCC1CC1(C(=O)O)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


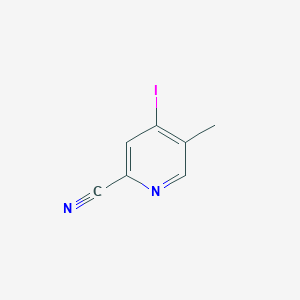
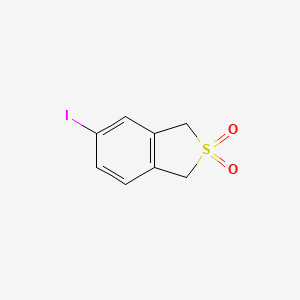

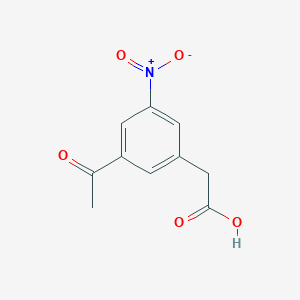




![5-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-ol](/img/structure/B13118059.png)

![4-Chloro-6-methyl-2-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B13118082.png)
![1-(3-Chloro-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B13118083.png)

